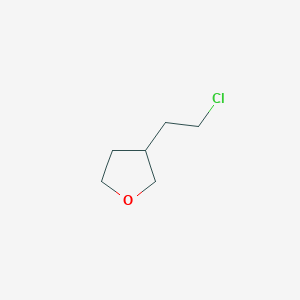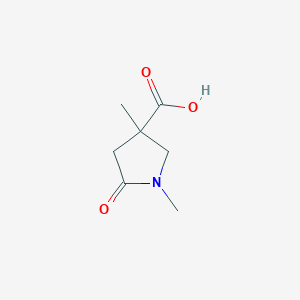
3-(2-Chloroethyl)oxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chloroethyl)oxolane is a chemical compound with the molecular formula C6H11ClO . It has a molecular weight of 134.61 . The IUPAC name for this compound is 3-(2-chloroethyl)tetrahydrofuran .
Molecular Structure Analysis
The molecular structure of 3-(2-Chloroethyl)oxolane consists of 6 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . The InChI code for this compound is 1S/C6H11ClO/c7-3-1-6-2-4-8-5-6/h6H,1-5H2 .Wissenschaftliche Forschungsanwendungen
Elastomeric Properties and Chemical Reactivity
3-(2-Chloroethyl)oxolane exhibits significant potential in the development of new polyether elastomers. Shih et al. (1982) researched various (chloroalkyl)oxiranes, including 3-(2-Chloroethyl)oxolane, finding them highly reactive in nucleophilic substitution reactions and exhibiting elastomeric properties (Shih, Brandt, Zussman, & Tirrell, 1982).
Reactivity with Alkylaluminum Compounds
Miller (1968) explored the reactions of alkylaluminum compounds with cyclic ethers, including derivatives of 3-(2-Chloroethyl)oxolane. This research provides insights into the chemistry of oxolanes and their potential applications in organic synthesis (Miller, 1968).
Cyclization Reactions and Derivative Synthesis
The study by MuraiAkio, OnoMitsunori, and MasamuneTadashi (1977) focused on the intramolecular cyclization of 3,4-epoxy alcohols leading to the formation of oxetanes and oxolanes. This demonstrates the utility of 3-(2-Chloroethyl)oxolane in producing various cyclic compounds (MuraiAkio, OnoMitsunori, & MasamuneTadashi, 1977).
Use in Manufacturing and Derivative Development
Zarudii et al. (1985) highlighted the use of 3-(2-Chloroethyl)oxolane in the manufacture of Pentaplast and its role as an intermediate in preparing various derivatives. This points to its industrial importance and versatility (Zarudii, Lazareva, Kurmaeva, Chalova, Kiladze, Kantor, & Rakhmankulov, 1985).
Oxirane Ring Rearrangement
Bats, Moulines, Picard, and Leclercq (1976) researched the rearrangement of oxiraneethoxytributyltins, derived from oxiraneethanols including 3-(2-Chloroethyl)oxolane. This study contributes to the understanding of oxirane ring transformations and their applications in chemical synthesis (Bats, Moulines, Picard, & Leclercq, 1976).
Eigenschaften
IUPAC Name |
3-(2-chloroethyl)oxolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO/c7-3-1-6-2-4-8-5-6/h6H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPVJCWLMFDSPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloroethyl)oxolane | |
CAS RN |
1343065-24-6 |
Source


|
| Record name | 3-(2-chloroethyl)oxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-{[2-oxo-6-(trifluoromethyl)-1,2-dihydro-3H-indol-3-yliden]methyl}phenyl)acetamide](/img/structure/B2794817.png)


![2-[1-(4-Chlorophenyl)cyclopropyl]acetic acid](/img/structure/B2794822.png)



![2,6-dichloro-5-fluoro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2794827.png)


![1-[3-(Aminomethyl)azetidin-1-yl]-2-methoxy-ethanone](/img/structure/B2794836.png)
![N-(3-chlorophenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2794837.png)